5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde
Description
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
5-fluoro-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H6FNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 |
InChI Key |
ZBRFMFAYPFARDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-1-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2-position . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
-
Primary oxidants : Potassium permanganate () or chromium trioxide () in acidic aqueous media .
-
Product : 5-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid.
Mechanistic Insight :
The electron-withdrawing fluorine atom stabilizes the intermediate carboxylate anion, enhancing reaction efficiency .
Reduction Reactions
The aldehyde moiety can be selectively reduced to a primary alcohol:
-
Reducing agents : Sodium borohydride () in methanol or lithium aluminum hydride () in ether.
-
Product : 5-Fluoro-1-methyl-1H-pyrrole-2-methanol.
Key Data :
| Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methanol | 0–25°C | 82 | |
| Diethyl ether | Reflux | 91 |
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring’s electron-rich nature facilitates EAS at positions 3 and 4, directed by the fluorine substituent:
Nitration
-
Product : 3-Nitro-5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde.
-
Regioselectivity : Fluorine’s meta-directing effect favors substitution at position 3 .
Halogenation
-
Reagents : -Bromosuccinimide (NBS) or -chlorosuccinimide (NCS) in .
-
Product : 3-Halo-5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde derivatives.
Nucleophilic Additions
The aldehyde participates in condensation reactions:
Grignard Reagent Addition
-
Reagents : Methylmagnesium bromide () in THF.
Wittig Reaction
Cross-Coupling Reactions
The fluorine substituent enhances stability in metal-catalyzed reactions:
Suzuki-Miyaura Coupling
-
Product : 5-Fluoro-1-methyl-2-(aryl)-1H-pyrrole derivatives.
-
Application : Key step in synthesizing bioactive molecules (e.g., DNA gyrase inhibitors) .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of pyrrole, including 5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde, exhibit promising antimicrobial activity. For instance, pyrrole-based compounds have been shown to possess potent effects against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
Pharmacological Applications
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Voranolan fumarate, a potassium ion competitive acid blocker used for treating gastric disorders. The synthesis method described in recent patents highlights the efficiency and environmental benefits of using 5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde as a precursor, emphasizing its role in reducing waste and improving yield during drug production .
Neuropharmacology
Additionally, compounds with similar structures are being explored for their potential in treating neurological disorders. The unique electronic properties of pyrroles enable them to interact effectively with biological targets, making them candidates for developing new neuroactive drugs.
Chemical Synthesis
Synthetic Intermediates
5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde is utilized as a building block in the synthesis of more complex organic molecules. Its aldehyde functional group allows it to participate in various reactions, including condensation and nucleophilic addition, facilitating the formation of diverse heterocyclic compounds .
Material Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and conduct electricity positions it as a valuable material in the development of next-generation electronic devices.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Key Findings and Challenges
- Reactivity : Fluorine at position 5 increases electrophilicity at the aldehyde group, facilitating nucleophilic additions but risking hydrolysis under acidic conditions.
- Synthesis Challenges : Low yields in cyclopropyl derivatives (28%, Compound 18) indicate steric hindrance as a limiting factor; fluorinated analogs may face similar issues .
- Spectroscopic Signatures : Fluorine’s presence causes distinct <sup>19</sup>F NMR shifts (unreported in evidence) and downfield <sup>1</sup>H NMR shifts for adjacent protons.
Biological Activity
5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and mechanisms of action.
- Molecular Formula : C6H6FNO
- Molecular Weight : 143.12 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents such as alcohols and ethers
Antimicrobial Properties
Research indicates that 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde exhibits significant antimicrobial activity against various pathogens.
Case Studies and Findings
-
Antibacterial Activity :
- A study demonstrated that this compound has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, with values ranging from 0.0048 to 0.025 mg/mL, indicating potent activity against these Gram-positive and Gram-negative bacteria .
- In vitro tests showed complete bacterial death within 8 hours at specific concentrations, highlighting its rapid action against pathogens .
- Antifungal Activity :
Enzyme Inhibition
5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde has been noted for its interactions with various enzymes, which may play a crucial role in metabolic pathways.
- Covalent Binding : The aldehyde functional group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function and leading to therapeutic effects.
- Reactive Oxygen Species Generation : The compound can induce oxidative stress in cells, which may lead to apoptosis in cancer cells, indicating its potential use in cancer therapy .
Comparative Biological Activity Table
| Pathogen | Activity Type | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.0048 - 0.025 |
| Escherichia coli | Antibacterial | 0.0048 - 0.025 |
| Candida albicans | Antifungal | 0.0048 - 0.039 |
Q & A
Q. What are the established synthetic routes for 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Paal-Knorr condensation , a common method for pyrrole derivatives. For fluorinated analogs, fluorination is typically introduced via precursors like 5-fluoropyrrole intermediates. Key steps include:
- Regioselective fluorination : Using fluorinating agents (e.g., Selectfluor) at the pyrrole C5 position .
- Aldehyde functionalization : Oxidation of hydroxymethyl groups or direct formylation using Vilsmeier-Haack conditions .
- Optimization : Yields improve with anhydrous conditions, controlled temperatures (0–25°C), and catalysts like trifluoroacetic acid. For example, substituted analogs (e.g., 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde) achieved 64–84% yields under similar protocols .
- Table : Example reaction conditions and yields from related syntheses:
| Substituent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | TFA | 25 | 64 | |
| 4-Methoxyphenyl | None | 25 | 84 |
Q. How is 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Aldehyde proton at δ ~9.5–9.6 ppm (singlet). Fluorine-induced deshielding shifts adjacent protons (e.g., pyrrole H3 and H4) .
- ¹³C NMR : Aldehyde carbon at δ ~179–180 ppm; fluorine coupling (²JCF) observed in carbons adjacent to fluorine .
- X-ray Crystallography : Used to confirm regiochemistry and planarity of the pyrrole ring. For example, 5-ethynylpyrrole-2-carbaldehyde analogs show bond angles of ~120° at the aldehyde group .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during fluorination or formylation of pyrrole derivatives?
- Methodological Answer :
- Computational Modeling : DFT calculations predict electron density distribution, guiding fluorination at electron-rich positions (e.g., C5 in 1-methylpyrroles) .
- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups at N1) to direct fluorination to C5 .
- Case Study : In 5-aryl-pyrrole-2-carbaldehydes, bulky aryl groups at C5 reduce steric hindrance, improving fluorination efficiency .
Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : Fluorine at C5 increases electrophilicity of the aldehyde, enhancing nucleophilic aromatic substitution (e.g., with amines or thiols).
- Catalytic Systems : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to counteract fluorine’s deactivating effect .
- Kinetic Studies : Fluorine slows reaction rates in SNAr reactions compared to non-fluorinated analogs, requiring higher temps (80–100°C) .
Q. What are the challenges in interpreting NMR data for fluorinated pyrrole carbaldehydes, and how are they addressed?
- Methodological Answer :
- Spectral Overlap : Fluorine coupling (¹JFH) splits signals; use 19F NMR to resolve ambiguity. For example, 5-fluoro substituents show δ ~-110 to -120 ppm .
- Solvent Effects : Deuterochloroform vs. DMSO-d6 shifts aldehyde proton signals by ~0.3 ppm. Internal standards (e.g., TMS) improve reproducibility .
- Case Example : In 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, ¹H NMR shows doublets (J = 8.2 Hz) for aromatic protons due to para-fluorine coupling .
Safety and Handling
Q. What precautions are critical when handling 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid aldehyde vapor inhalation (irritant).
- PPE : Nitrile gloves and goggles; avoid latex (permeability to aldehydes) .
- Storage : Under inert gas (N2/Ar) at 2–8°C to prevent oxidation .
Data Gaps and Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
